2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)
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Overview
Description
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) is an organic compound characterized by the presence of multiple hydroxyl groups attached to a phenylene backbone. This compound is part of the larger family of dihydroxybenzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a condensation reaction . Another approach is the mechanosynthesis method, which involves the use of a ball mill to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the hydroxyl groups and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenylene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylene backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2,5-Dihydroxy-1,4-phenylene)diacetic acid]: Similar in structure but with acetic acid groups instead of ethene groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenylethene groups instead of phenylene groups.
Uniqueness
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol) is unique due to its combination of hydroxyl groups and ethene linkages, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
917762-05-1 |
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Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2,5-bis[2-(2,5-dihydroxyphenyl)ethenyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H18O6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h1-12,23-28H |
InChI Key |
VVOODVKOVITYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC2=CC(=C(C=C2O)C=CC3=C(C=CC(=C3)O)O)O)O |
Origin of Product |
United States |
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